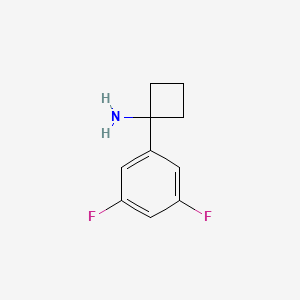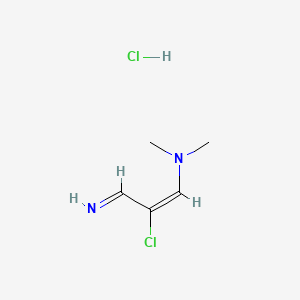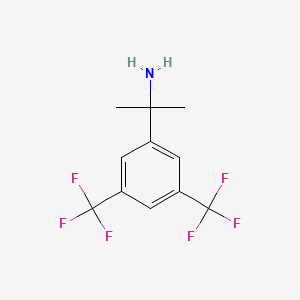
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to the compound’s stability and reactivity, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and amines. These products retain the stability and reactivity imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those with trifluoromethyl groups.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical agent due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropionic acid: Shares the trifluoromethyl-substituted phenyl ring but differs in its functional group, being a carboxylic acid instead of an amine.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another trifluoromethyl-substituted compound used in organic synthesis.
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is unique due to its amine functional group, which imparts different reactivity and potential biological activity compared to similar compounds. The presence of trifluoromethyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C11H11F6N |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H11F6N/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,18H2,1-2H3 |
InChI Key |
BWWQVJIHVIRPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730515.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730517.png)
![5-[Benzyl(methyl)amino]-2-pentanone](/img/structure/B11730519.png)
![3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11730528.png)
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
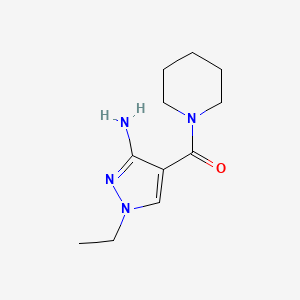
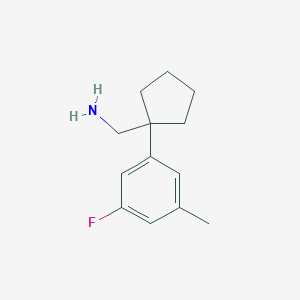
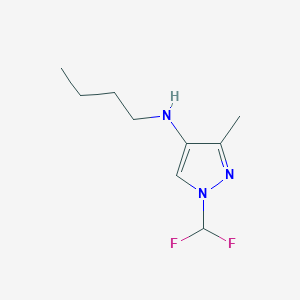
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730557.png)
![2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11730562.png)
